Cas no 1807266-73-4 (Ethyl 3-chloro-5-cyano-4-ethylbenzoate)

Ethyl 3-chloro-5-cyano-4-ethylbenzoate is a specialized benzoate ester derivative featuring chloro, cyano, and ethyl functional groups. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and fine chemicals. Its distinct substitution pattern enhances reactivity in nucleophilic and electrophilic transformations, making it valuable for constructing complex molecular frameworks. The presence of both electron-withdrawing (chloro, cyano) and electron-donating (ethyl) groups allows for versatile chemical modifications. High purity and stability under standard storage conditions ensure consistent performance in synthetic applications. Its well-defined structure facilitates precise control in multi-step synthetic routes.
Ethyl 3-chloro-5-cyano-4-ethylbenzoate structure
1807266-73-4 structure
商品名:Ethyl 3-chloro-5-cyano-4-ethylbenzoate
CAS番号:1807266-73-4
MF:C12H12ClNO2
メガワット:237.682182312012
CID:4947857

Ethyl 3-chloro-5-cyano-4-ethylbenzoate 化学的及び物理的性質

名前と識別子

    • Ethyl 3-chloro-5-cyano-4-ethylbenzoate
    • インチ: 1S/C12H12ClNO2/c1-3-10-9(7-14)5-8(6-11(10)13)12(15)16-4-2/h5-6H,3-4H2,1-2H3
    • InChIKey: XAUUMOMBEBLWIV-UHFFFAOYSA-N
    • ほほえんだ: ClC1=CC(C(=O)OCC)=CC(C#N)=C1CC

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 297
  • 疎水性パラメータ計算基準値(XlogP): 3.3
  • トポロジー分子極性表面積: 50.1

Ethyl 3-chloro-5-cyano-4-ethylbenzoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A015017640-250mg
Ethyl 3-chloro-5-cyano-4-ethylbenzoate
1807266-73-4 97%
250mg
475.20 USD 2021-06-18
Alichem
A015017640-500mg
Ethyl 3-chloro-5-cyano-4-ethylbenzoate
1807266-73-4 97%
500mg
863.90 USD 2021-06-18
Alichem
A015017640-1g
Ethyl 3-chloro-5-cyano-4-ethylbenzoate
1807266-73-4 97%
1g
1,534.70 USD 2021-06-18

Ethyl 3-chloro-5-cyano-4-ethylbenzoate 関連文献

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Ethyl 3-chloro-5-cyano-4-ethylbenzoateに関する追加情報

Ethyl 3-chloro-5-cyano-4-ethylbenzoate (CAS No. 1807266-73-4): A Comprehensive Overview

Ethyl 3-chloro-5-cyano-4-ethylbenzoate (CAS No. 1807266-73-4) is a significant compound in the field of organic chemistry and pharmaceutical research. This compound, characterized by its unique structural and functional properties, has garnered considerable attention due to its potential applications in drug development and synthetic chemistry. The presence of both chloro and cyano functional groups, along with the ethyl ester moiety, makes it a versatile intermediate for various chemical transformations.

The chemical structure of Ethyl 3-chloro-5-cyano-4-ethylbenzoate consists of a benzoate backbone with substituents that enhance its reactivity and utility. The chloro group at the 3-position and the cyano group at the 5-position introduce electrophilic and nucleophilic centers, respectively, facilitating diverse synthetic pathways. Additionally, the ethyl ester group at the 4-position provides a site for further functionalization, making it an attractive building block for medicinal chemists.

In recent years, there has been growing interest in exploring the pharmacological properties of compounds containing both chloro and cyano groups. These functionalities are often found in biologically active molecules and have been shown to contribute to various pharmacological effects. For instance, studies have demonstrated that chloro-substituted benzoates can exhibit anti-inflammatory and analgesic properties, while cyano-substituted derivatives often show antimicrobial activity. The combination of these groups in Ethyl 3-chloro-5-cyano-4-ethylbenzoate suggests potential therapeutic applications in multiple disease areas.

One of the most compelling aspects of Ethyl 3-chloro-5-cyano-4-ethylbenzoate is its role as a key intermediate in the synthesis of more complex molecules. Researchers have utilized this compound to develop novel scaffolds for drug candidates targeting neurological disorders, infectious diseases, and cancer. The versatility of its structure allows for modifications that can fine-tune its biological activity, making it a valuable asset in medicinal chemistry libraries.

The synthesis of Ethyl 3-chloro-5-cyano-4-ethylbenzoate involves multi-step organic reactions that highlight the compound's synthetic utility. Common synthetic routes include chlorination of pre-existing cyano-substituted benzoates followed by esterification, or vice versa. These methods leverage well-established chemical transformations and demonstrate the compound's compatibility with various reaction conditions. The ability to produce this compound efficiently is crucial for its widespread adoption in research and industrial settings.

Recent advancements in computational chemistry have further enhanced the understanding of Ethyl 3-chloro-5-cyano-4-ethylbenzoate's reactivity and potential applications. Molecular modeling studies have predicted new synthetic pathways and provided insights into how structural modifications can influence biological activity. These computational approaches are increasingly being integrated into drug discovery pipelines, streamlining the process of identifying promising candidates for further development.

The pharmaceutical industry has also recognized the importance of intermediates like Ethyl 3-chloro-5-cyano-4-ethylbenzoate in developing next-generation therapeutics. By incorporating this compound into drug design strategies, scientists aim to create molecules with improved efficacy, selectivity, and pharmacokinetic profiles. Several ongoing clinical trials are exploring derivatives of benzoate-based compounds for treating various conditions, highlighting the relevance of such intermediates in modern medicine.

In conclusion, Ethyl 3-chloro-5-cyano-4-ethylbenzoate (CAS No. 1807266-73-4) represents a significant advancement in organic chemistry and pharmaceutical research. Its unique structural features make it a valuable intermediate for synthesizing biologically active molecules with potential therapeutic applications. As research continues to uncover new ways to utilize this compound, its importance in drug development is likely to grow even further.

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